molecular formula C16H12N4O3S3 B280790 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide

Cat. No. B280790
M. Wt: 404.5 g/mol
InChI Key: NNQKMQAEDVSGIJ-UHFFFAOYSA-N
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Patent
US08673910B2

Procedure details

5.2.48 N-(3-(1H-1,2,4-triazol-5-ylthio)-4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (14e) was prepared according to the procedure for 14d except using (E)-N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide (13e), which afforded the title compound 20 mg (100%) as a white solid, m.p.: 180° C. (dec.).
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(E)-N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:12][S:13]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)(=[O:15])=[O:14])=[CH:4][C:3]=1[S:21][C:22]1[N:26]([CH3:27])N=[N:24][N:23]=1.ClC1C(=O)C2C(=CC=CC=2)C(=O)C=1NC1C=CC(S(NC2C=CC=C(OC)C=2)(=O)=O)=CC=1>>[NH:23]1[C:22]([S:21][C:3]2[CH:4]=[C:5]([NH:12][S:13]([C:16]3[S:17][CH:18]=[CH:19][CH:20]=3)(=[O:15])=[O:14])[C:6]3[C:11]([C:2]=2[OH:1])=[CH:10][CH:9]=[CH:8][CH:7]=3)=[N:26][CH:27]=[N:24]1

Inputs

Step One
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C2=CC=CC=C12)NS(=O)(=O)C=1SC=CC1)SC1=NN=NN1C
Step Two
Name
(E)-N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C2=CC=CC=C2C1=O)=O)NC1=CC=C(C=C1)S(=O)(=O)NC1=CC(=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CN=C1SC=1C=C(C2=CC=CC=C2C1O)NS(=O)(=O)C=1SC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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